Product packaging for Curine(Cat. No.:CAS No. 436-05-5)

Curine

Cat. No.: B1669343
CAS No.: 436-05-5
M. Wt: 594.7 g/mol
InChI Key: NGZXDRGWBULKFA-VSGBNLITSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38N2O6 B1669343 Curine CAS No. 436-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZXDRGWBULKFA-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893489
Record name (-)-Bebeerine
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Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-05-5, 26057-51-2
Record name (-)-Curine
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Record name Curine
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Record name Tubocuran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1beta)-(+-)-
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Record name Curine
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Record name CURINE
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Ii. Isolation and Characterization of Curine for Research Purposes

Methodologies for Curine Isolation from Natural Sources

The isolation of this compound, a bisbenzylisoquinoline alkaloid, from plant matrices is a meticulous process designed to separate the target molecule from a complex mixture of other secondary metabolites. The choice of methodology depends on factors such as the plant species, desired purity, and available technology.

This compound is traditionally isolated from the root bark of plants such as Chondrodendron platyphyllum and species like Isolona hexaloba. rsc.orgcore.ac.uk The classical approach is a chemically selective acid-base extraction tailored for alkaloids. This process typically involves:

Pulverization of the dried plant material (e.g., root powder).

Basification of the plant material using an alkali like ammonium (B1175870) hydroxide (B78521) (NH₄OH) to deprotonate the alkaloid nitrogen atoms, rendering them soluble in organic solvents. core.ac.uk

Extraction with a nonpolar organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), which dissolves the free-base alkaloids. core.ac.uk

Separation of the organic extract, which is then treated with an acidic aqueous solution (e.g., 1 N HCl). This protonates the alkaloids, making them soluble in the aqueous phase and separating them from non-basic compounds left in the organic layer. core.ac.uk

The resulting aqueous solution, containing the total tertiary alkaloid (TTA) fraction, is then basified again to precipitate the alkaloids, which can be recovered for purification. x-mol.com

While effective, conventional methods can be time-consuming and require significant solvent volumes. Modern advanced extraction techniques, though not yet widely published specifically for this compound, are increasingly applied to alkaloid extraction to enhance efficiency. mdpi-res.com These methods, such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE), offer significant advantages. cerilliant.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant matrix, causing rapid cell wall disruption and enhancing the release of bioactive compounds. mdpi-res.com The process leads to faster extraction times and reduced solvent consumption compared to traditional methods. superchroma.com.tw

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets that break down cell walls, facilitating efficient mass transfer of alkaloids into the solvent. cerilliant.comunal.edu.co

Table 1: Comparison of Extraction Techniques for Plant Alkaloids

TechniquePrincipleTypical DurationAdvantagesDisadvantages
Acid-Base ExtractionSeparation based on the differential solubility of alkaloids in acidic and basic solutions.Hours to daysHigh selectivity for alkaloids.Time-consuming, large solvent volumes required.
Microwave-Assisted Extraction (MAE)Cell wall disruption via targeted microwave heating of intracellular water. mdpi-res.comMinutesRapid, reduced solvent use, higher yield. superchroma.com.twPotential for thermal degradation of sensitive compounds if not optimized. mdpi-res.com
Ultrasound-Assisted Extraction (UAE)Cell wall disruption via acoustic cavitation. cerilliant.comMinutes to hoursEfficient at lower temperatures, improved mass transfer. cerilliant.comEquipment cost, potential for radical formation.

Following extraction, the crude alkaloid mixture must be purified to isolate this compound. Chromatography is the cornerstone of this process, separating molecules based on their differential interactions with a stationary phase and a mobile phase. researchgate.net

For this compound, a common and effective strategy involves column chromatography using silica (B1680970) gel as the stationary phase. x-mol.com Silica gel is a polar adsorbent, and the separation principle relies on the polarity of the compounds in the mixture. researchgate.net The crude extract is loaded onto the top of the silica gel column, and a solvent system (mobile phase) is passed through it. A gradient elution is often employed, where the polarity of the mobile phase is gradually increased. researchgate.net

A typical solvent system for purifying alkaloids like this compound might start with a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and gradually introduce a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). rsc.org Since alkaloids are basic, their interaction with the slightly acidic silica gel can cause peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium hydroxide, is often added to the mobile phase. rsc.org

Throughout the process, fractions of the eluent are collected sequentially. Each fraction is analyzed using Thin-Layer Chromatography (TLC) to monitor the separation and identify the fractions containing pure this compound. x-mol.com Fractions with identical purity profiles are combined and the solvent is evaporated to yield purified this compound, which can achieve a purity of over 98%. x-mol.com

Spectroscopic and Analytical Characterization for Research Purity and Identity

Once isolated, the compound must be rigorously analyzed to confirm its molecular structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed to provide unambiguous identification and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For a complex structure such as a bisbenzylisoquinoline alkaloid, a suite of NMR experiments is required.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative abundance (integration).

¹³C NMR (Carbon NMR): This experiment detects the carbon atoms, revealing the number of distinct carbon environments in the molecule and their chemical nature (e.g., aliphatic, aromatic, carbonyl).

2D NMR Experiments: To assemble the complete molecular structure, two-dimensional NMR techniques are essential. Experiments such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the entire carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons.

Through the careful analysis and integration of data from these experiments, researchers can definitively confirm the identity of the isolated compound as this compound by comparing the spectral data to established literature values. x-mol.com

Mass Spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, its primary uses are the confirmation of its molecular weight and the analysis of its fragmentation pattern to support structural elucidation. core.ac.uk

When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). The m/z value of this ion allows for the precise determination of the molecular weight. The accepted molecular weight of this compound is 594.71 g/mol .

Furthermore, using tandem mass spectrometry (MS/MS), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a structural fingerprint of the molecule. For bisbenzylisoquinoline alkaloids like this compound, a characteristic fragmentation pathway involves the cleavage of the bonds linking the two isoquinoline (B145761) units, providing ions that correspond to the individual monomeric components of the structure. core.ac.uk This fragmentation data serves as strong corroborating evidence for the structure determined by NMR.

Table 2: Mass Spectrometry Data for this compound

ParameterValueMethodSignificance
Molecular FormulaC₃₆H₃₈N₂O₆-Defines the elemental composition.
Molecular Weight594.71 g/mol-Theoretical mass of the neutral molecule.
Molecular Ion (M+H)⁺~595.27 m/zESI-MSConfirms the molecular weight of the intact molecule.
Major FragmentationCleavage of benzyl-ether bondsMS/MSProduces fragment ions corresponding to the constituent isoquinoline units, confirming the bisbenzylisoquinoline scaffold. core.ac.uk

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of pharmaceutical and research compounds. It separates components of a mixture with high resolution, allowing for accurate quantification. A validated HPLC method is essential to confirm that an isolated sample of this compound is free from impurities, such as other alkaloids or residual solvents, and to determine its precise concentration.

A common HPLC method for analyzing alkaloids like this compound is Reversed-Phase HPLC (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. For this compound, a typical mobile phase might consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.

The sample is injected into the HPLC system, and a detector, usually a UV-Vis or Diode-Array Detector (DAD), measures the absorbance of the eluent over time. This compound will elute at a specific retention time under defined conditions. The purity of the sample is determined by integrating the area of the this compound peak and comparing it to the total area of all peaks in the chromatogram. For research purposes, a purity level of ≥98% is typically required.

Table 3: Representative HPLC Parameters for this compound Purity Analysis

ParameterTypical Condition
Chromatographic ModeReversed-Phase (RP-HPLC)
Stationary Phase (Column)C18 (Octadecyl silane)
Mobile PhaseMethanol:Water (e.g., 25:75, v/v) with 0.1% TFA.
Flow Rate~1.0 mL/min
DetectionUV-Vis or Diode-Array Detector (DAD)
Purity AssessmentPeak area percentage (Target ≥98%)

Iii. Pharmacological Activities and Mechanisms of Action of Curine

Anti-inflammatory and Immunomodulatory Effects of Curine

This compound, a bisbenzylisoquinoline alkaloid, demonstrates significant anti-inflammatory and immunomodulatory properties. nih.govnih.gov Research has shown its potential in mitigating inflammatory responses through various mechanisms, including the modulation of immune cells and inflammatory mediators. nih.govnih.gov

This compound has been shown to effectively inhibit the production of key pro-inflammatory cytokines and chemokines. In a murine model of lipopolysaccharide (LPS)-induced pleurisy, treatment with this compound significantly inhibited the recruitment of neutrophils, which was associated with the inhibition of tumor necrosis factor (TNF-α), interleukin (IL)-1β, and IL-6. nih.govnih.gov Furthermore, this compound treatment reduced levels of the chemokine CCL2/MCP-1 (monocyte chemotactic protein-1), a critical signaling molecule for recruiting monocytes to sites of inflammation. nih.govnih.gov The inhibitory effect of this compound also extends to other inflammatory mediators like leukotriene B4. nih.gov In vitro studies using macrophage cultures stimulated with LPS confirmed that this compound treatment reduced cytokine levels. nih.govnih.gov

Table 1: Effect of this compound on Inflammatory Cytokines and Chemokines

MediatorEffect of this compoundExperimental ModelSource
TNF-α (Tumor Necrosis Factor-alpha)InhibitionLPS-induced pleurisy in mice; LPS-stimulated macrophages nih.gov, nih.gov
IL-1β (Interleukin-1beta)InhibitionLPS-induced pleurisy in mice; LPS-stimulated macrophages nih.gov, nih.gov
IL-6 (Interleukin-6)InhibitionLPS-induced pleurisy in mice nih.gov, nih.gov
CCL2/MCP-1 (Chemokine C-C motif ligand 2)InhibitionLPS-induced pleurisy in mice nih.gov, nih.gov
KC/CXCL1 (Keratinocyte-derived chemokine)InhibitionLPS-induced pleurisy in mice nih.gov

The anti-inflammatory action of this compound is significantly linked to its ability to inhibit the activation of macrophages and the subsequent recruitment of neutrophils. nih.govnih.gov In animal models of inflammation induced by lipopolysaccharide (LPS), this compound markedly inhibited the influx of neutrophils into the pleural cavity. nih.gov This effect is directly associated with the suppression of inflammatory cytokines and chemokines that signal for neutrophil migration. nih.gov Since NO production is a key indicator of activated macrophages, this compound's ability to inhibit this process further underscores its role in modulating macrophage activation. nih.gov

This compound has a notable inhibitory effect on the production of nitric oxide (NO), a key mediator in the inflammatory process. nih.govnih.gov Studies on macrophage cell cultures stimulated with LPS demonstrated that this compound significantly decreased the concentration of nitrite, a stable metabolite of NO, in the culture supernatants. nih.gov This indicates a direct inhibition of NO synthesis. The reduction in NO is linked to this compound's ability to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov

A potential mechanism underlying this compound's anti-inflammatory properties involves the modulation of calcium channels. nih.govnih.gov Research suggests that this compound may negatively modulate the influx of calcium (Ca2+) into cells. nih.govnih.gov This hypothesis is supported by findings where the effects of a calcium channel blocker were comparable to those of this compound in inhibiting TNF-α and IL-1β production and iNOS expression by macrophages. nih.govnih.gov This suggests that by inhibiting calcium-dependent signaling pathways, this compound can suppress macrophage activation and the subsequent release of inflammatory mediators. nih.gov Further evidence comes from studies where this compound's protective effects against allergen-induced responses were similar in magnitude to those of verapamil (B1683045), a known calcium channel blocker. nih.gov

This compound has been found to inhibit the production of Prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator involved in pain and swelling. researchgate.net In vitro studies have shown that this compound effectively inhibits PGE2 production. researchgate.net However, this inhibition does not appear to be caused by a reduction in the expression of Cyclooxygenase-2 (COX-2), the inducible enzyme that synthesizes prostaglandins (B1171923) during inflammation. researchgate.net This suggests that this compound's analgesic and anti-inflammatory effects, at least in part, result from the inhibition of prostaglandin E2 production through a mechanism that does not involve altering COX-2 expression. researchgate.net

This compound demonstrates significant activity in stabilizing mast cells and inhibiting their activation, which is crucial for its anti-allergic effects. nih.gov It has been shown to inhibit immediate allergic reactions by preventing mast cell degranulation. nih.gov In in vitro experiments using the mast cell line RBL-2H3, this compound inhibited degranulation as well as the production of prostaglandin D2 (PGD2) and cysteinyl leukotrienes (CysLTs) following IgE-dependent activation. nih.gov Its effectiveness in inhibiting scratching behavior and paw edema induced by the mast cell activator compound 48/80 was comparable to the mast cell stabilizer cromoglycate. nih.gov These findings indicate that this compound's anti-allergic properties are more related to the stabilization and inhibition of mast cells rather than interfering with the effects of mast cell products like histamine (B1213489). nih.gov

Analgesic Properties and Associated Mechanisms of Action of this compound

This compound, a bisbenzylisoquinoline alkaloid derived from plants such as Chondrodendron platyphyllum, has demonstrated significant analgesic and anti-inflammatory properties in various experimental models. nih.gov Its mechanisms of action are primarily associated with the modulation of inflammatory pathways rather than direct interaction with the central nervous system.

Research has shown that this compound effectively mitigates inflammatory pain by inhibiting the production and action of key inflammatory mediators. nih.govresearchgate.net Studies in mice revealed that oral administration of this compound significantly inhibited paw edema and reduced vascular permeability caused by inflammatory stimuli. nih.govdntb.gov.ua The analgesic effect is closely linked to its ability to suppress the synthesis of lipid mediators involved in inflammation. researchgate.net

A primary mechanism identified is the inhibition of prostaglandin E2 (PGE2) production. nih.gov this compound was found to inhibit PGE2 synthesis in vitro without affecting the expression of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Furthermore, this compound treatment has been shown to significantly reduce the levels of several other critical mediators of inflammatory pain, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and leukotriene B4 (LTB4). researchgate.net This broad-spectrum inhibition of pro-inflammatory molecules underscores its potent anti-inflammatory action, which is central to its analgesic effects. researchgate.net

Table 1: Inhibition of Inflammatory Mediators by this compound

Inflammatory MediatorEffect of this compound TreatmentReference
Prostaglandin E2 (PGE2)Inhibited production nih.gov
Interleukin-1β (IL-1β)Reduced production researchgate.net
Tumor Necrosis Factor-α (TNF-α)Reduced production researchgate.net
Interleukin-6 (IL-6)Inhibited production researchgate.net
Leukotriene B4 (LTB4)Inhibited production researchgate.net
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)Inhibited production researchgate.net
Keratinocyte-derived Chemokine (KC/CXCL1)Inhibited production researchgate.net

The analgesic properties of this compound are mechanistically distinct from those of classical opioids that act directly on neuronal pathways. nih.gov Studies comparing the effects of this compound to standard drugs have provided clarity on its mode of action. For instance, in the formalin test, this compound inhibited the licking behavior associated with the inflammatory phase but not the initial neurogenic phase. nih.govdntb.gov.ua This indicates that this compound does not directly block nerve signaling in the way local anesthetics or opioids do.

The effects of this compound treatment were observed to be similar to those of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, but different from the effects of morphine. nih.govdntb.gov.ua This suggests that the pain-relieving effects of this compound are not a result of direct neuronal activation inhibition but are instead dependent on its anti-inflammatory activities, particularly the inhibition of prostaglandin E2 production. nih.gov This distinction highlights this compound's potential as an anti-inflammatory analgesic that targets the source of inflammatory pain. researchgate.net

Anticancer and Antiproliferative Activities of this compound

Beyond its anti-inflammatory effects, this compound has emerged as a compound with potent cytotoxic activity against various cancer cell lines, demonstrating its potential as an anticancer and antiproliferative agent.

This compound has been shown to exert a powerful cytotoxic effect on several cancer cell lines, thereby inhibiting their proliferation. nih.gov A notable impact has been observed in leukemic cell lines, specifically HL-60 (human promyelocytic leukemia) and K562 (human immortalised myelogenous leukemia). nih.gov In hepatocellular carcinoma (HCC) cells, (-)-curine was also found to inhibit cell viability effectively. researchgate.net

The antiproliferative mechanism involves the induction of cell cycle arrest. nih.govresearchgate.net In HL-60 cells, treatment with this compound led to cell cycle arrest at the G1 phase, with the proportion of cells in this phase increasing from 43.4% to 56.7%. nih.gov Similarly, (-)-curine induced a G1 phase arrest in both HepG2 (wild-type p53) and Huh-7 (mutant p53) hepatocellular carcinoma cells. researchgate.net This ability to halt the cell cycle prevents cancer cells from dividing and proliferating.

Table 2: Antiproliferative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
HL-60Promyelocytic LeukemiaPotent cytotoxic effect; Cell cycle arrest at G1 phase nih.gov
K562Myelogenous LeukemiaPotent cytotoxic effect nih.gov
HepG2Hepatocellular Carcinoma (p53 wild-type)Inhibited cell viability; Cell cycle arrest at G1 phase researchgate.net
Huh-7Hepatocellular Carcinoma (p53 mutant)Inhibited cell viability; Cell cycle arrest at G1 phase researchgate.net

The primary mechanism for this compound's cytotoxic activity is the induction of apoptosis, or programmed cell death. nih.gov In HL-60 cells, treatment with 15 µM of this compound increased the number of apoptotic cells by approximately 60%. nih.gov

Several biochemical and morphological markers of apoptosis were observed following this compound treatment. These include:

Phosphatidylserine (B164497) Externalization : this compound treatment caused the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, a key early indicator of apoptosis. This was observed in about 57% of treated HL-60 cells. nih.gov

Mitochondrial Membrane Depolarization : The alkaloid was found to cause a 20% depolarization of the mitochondrial membrane in HL-60 cells, suggesting the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Plasma Membrane Damage : The cytotoxic effects in HL-60 cells were also associated with damage to the plasma membrane. nih.gov

These findings collectively demonstrate that this compound actively induces apoptosis in leukemic cells, contributing to its anticancer profile. nih.gov

While the complete signaling cascades modulated by this compound are still under investigation, key insights into its mechanisms have been uncovered. A significant finding is that the anticancer activity of (-)-curine in hepatocellular carcinoma cells occurs in a p53-independent manner. researchgate.net Research demonstrated that (-)-curine induced G1 arrest and cell death in HCC cells with both wild-type p53 (HepG2) and mutant p53 (Huh-7). researchgate.net Furthermore, knocking down the p53 protein in HepG2 cells did not alter their response to the compound, confirming that this pathway is not required for this compound's cytotoxic effects in these cells. researchgate.net

In leukemic cells, the observed depolarization of the mitochondrial membrane strongly suggests that this compound's pro-apoptotic action involves the intrinsic mitochondrial signaling pathway. nih.gov This pathway is a critical route for apoptosis, initiated by mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Antiallergic Potential of this compound

This compound, a bisbenzylisoquinoline alkaloid, has demonstrated significant antiallergic properties across various experimental models, positioning it as a compound of interest for the development of new anti-allergic therapies. youtube.comnih.gov Its mechanisms of action target key pathways in the allergic inflammatory cascade.

This compound's Influence on Allergic Airway Hyper-responsiveness and Eosinophil Recruitment

In preclinical studies using mouse models of allergic asthma, orally administered this compound has been shown to significantly inhibit airway hyper-responsiveness (AHR), a cardinal feature of asthma. youtube.comnih.gov The treatment effectively reduces the exaggerated bronchoconstrictor response to stimuli. youtube.com

This effect is closely linked to this compound's potent inhibitory action on eosinophil recruitment to the lungs. nih.gov Eosinophils are key inflammatory cells in allergic reactions, and their accumulation in the airways contributes to inflammation and tissue damage. clevelandclinic.org this compound treatment leads to a dose-dependent reduction in the number of eosinophils in the bronchoalveolar lavage fluid of allergen-challenged animals. Furthermore, this compound not only reduces the migration of these cells but also curtails their activation, as evidenced by a decreased number of cytoplasmic lipid bodies, which are markers of eosinophil activation. nih.gov Research suggests that this compound's ability to inhibit calcium influx plays a role in these anti-allergic effects. youtube.com

Table 1: Effects of this compound on Allergic Airway Inflammation
ParameterObserved Effect of this compoundAssociated Mechanism
Airway Hyper-responsiveness (AHR)Significant inhibition in animal models of allergic asthma. youtube.comnih.govModulation of calcium influx. youtube.comnih.gov
Eosinophil RecruitmentDose-dependent reduction of eosinophils in bronchoalveolar lavage fluid. Inhibition of eotaxin production. youtube.comnih.gov
Eosinophil ActivationDecreased formation of cytoplasmic lipid bodies in eosinophils. nih.govInhibition of calcium-dependent responses. youtube.com

Modulation of IL-13 and Eotaxin Production by this compound in Allergic Responses

The mechanism underlying this compound's inhibition of eosinophil recruitment involves the downregulation of key signaling molecules. nih.gov Studies have demonstrated that this compound treatment reduces the production of Interleukin-13 (IL-13) and eotaxin, a potent eosinophil chemoattractant, in response to allergen exposure. youtube.comnih.gov

IL-13 is a critical Th2 cytokine that plays a central role in the pathophysiology of asthma, contributing to AHR, mucus production, and airway inflammation. youtube.commedicalbazar.co Eotaxin acts as a specific chemoattractant for eosinophils, guiding their migration from the bloodstream into inflamed tissues. nih.gov By inhibiting the production of both IL-13 and eotaxin, this compound effectively disrupts the signaling cascade that leads to the accumulation and activation of eosinophils in the airways, thereby mitigating the allergic inflammatory response. youtube.comnih.gov

Mechanisms of this compound in Systemic and Local Allergic Reactions (e.g., Anaphylaxis, Paw Edema)

This compound's antiallergic activity extends to systemic and local allergic reactions. youtube.com In experimental models, this compound pre-treatment significantly inhibits systemic anaphylaxis, a severe, life-threatening allergic reaction characterized by the widespread release of mediators from mast cells and basophils. youtube.comresearchgate.net The mechanism is attributed to the stabilization of mast cells, preventing their degranulation and the subsequent release of inflammatory mediators like histamine. youtube.com

In local allergic reactions, such as paw edema (swelling) induced by allergens or mast cell degranulating agents, this compound demonstrates a significant inhibitory effect. youtube.com Its efficacy in this model is comparable to that of mast cell stabilizers, suggesting its primary action is to prevent the release of vasoactive mediators from mast cells rather than blocking their effects at the receptor level. youtube.com This mast cell-stabilizing effect, likely linked to the inhibition of calcium influx necessary for degranulation, is a key component of this compound's broader anti-allergic profile. youtube.com

Antimicrobial Activities of this compound

Research into the antimicrobial properties of this compound is less extensive than its antiallergic activities. The available evidence points towards a role as a modulator of antibiotic resistance rather than a direct, broad-spectrum antimicrobial agent.

Broad-Spectrum Antimicrobial Effects of this compound

Current scientific literature provides limited evidence for this compound possessing broad-spectrum antimicrobial activity. Studies investigating its direct effects on bacterial growth have shown that this compound does not inhibit the growth of the gram-negative bacterium Pseudomonas aeruginosa. This suggests that this compound may lack direct bactericidal or bacteriostatic activity against at least some types of bacteria on its own. Further research is required to determine its effects against a wider range of microbial strains, including other bacteria and fungi.

Mechanisms of this compound Against Drug-Resistant Microbial Strains

While this compound may not exhibit direct antimicrobial effects, it has shown potential in combating antibiotic resistance. In a study involving Pseudomonas aeruginosa, a bacterium known for its resistance to multiple drugs, this compound was found to increase the bacterium's sensitivity to several antibiotics. Specifically, the presence of this compound enhanced the efficacy of carbenicillin, novobiocin (B609625), and erythromycin (B1671065) against this pathogen.

This finding suggests that this compound may act as an efflux pump inhibitor or otherwise modify the bacterial cell's ability to resist antibiotics. By disrupting a bacterium's resistance mechanisms, compounds like this compound could potentially restore the effectiveness of existing antibiotics against resistant strains.

Table 2: Effect of this compound on Antibiotic Sensitivity
Bacterial StrainDirect Effect of this compoundEffect on Antibiotic Sensitivity
Pseudomonas aeruginosaNo growth inhibition observed.Increased sensitivity to carbenicillin, novobiocin, and erythromycin.

Interactions of this compound with Microbial Efflux Pumps (e.g., ABCB1 efflux pump)

This compound, a bisbenzylisoquinoline alkaloid, has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are pivotal in mediating multidrug resistance (MDR) in both microbes and cancer cells. Research indicates that this compound interacts with the eukaryotic ABCB1 efflux pump, also known as P-glycoprotein (P-gp) or MDR1. nih.govnih.gov Studies on rat hepatocarcinoma cells demonstrated that this compound acts as an inhibitor of the ABCB1b pump. nih.gov While characterized as a weak inhibitor compared to the well-known P-gp inhibitor verapamil, kinetic analyses revealed that this compound functions as a competitor to verapamil. nih.govsciprofiles.com This competitive action was observed as the inhibitory effect of verapamil on rhodamine efflux was diminished in the presence of this compound. nih.gov

In the context of microbial resistance, this compound has shown activity against efflux pumps in Gram-negative bacteria. In studies involving Pseudomonas aeruginosa, this compound did not inhibit bacterial growth on its own but was able to increase the bacterium's sensitivity to several antibiotics, including carbenicillin, novobiocin, and erythromycin. nih.govmdpi.comnih.gov This suggests that this compound interferes with the efflux mechanisms that the bacterium uses to expel these antimicrobial agents. nih.govmdpi.com Docking analyses and sensitivity studies have pointed to the protein MsbA, an ABC transporter, as a potential target for this compound's inhibitory action in P. aeruginosa, possibly accounting for a significant portion of the bacterium's resistance to novobiocin. nih.govmdpi.com

Research Findings on this compound's Interaction with Efflux Pumps
Organism/Cell LineEfflux Pump/TransporterObserved Effect of this compoundKey Finding
Rat Hepatocarcinoma Cells (HTC-R)ABCB1b (P-glycoprotein/MDR1)Inhibition of rhodamine effluxActs as a weak, competitive inhibitor of the ABCB1 pump. nih.gov
Pseudomonas aeruginosaBacterial ABC TransportersIncreased sensitivity to antibiotics (carbenicillin, novobiocin, erythromycin)Suggests inhibition of bacterial efflux mechanisms. nih.govmdpi.com
Pseudomonas aeruginosaMsbA (Lipid A flippase)Potential candidate for inhibitionIdentified as a likely target for this compound's action in novobiocin efflux. nih.govmdpi.com

Neuropharmacological Activities of this compound

Direct research specifically defining the neuroprotective activities of this compound is an emerging area. However, its established pharmacological properties provide a basis for its potential in neuroprotection. This compound exhibits significant anti-inflammatory and analgesic effects. thieme-connect.commdpi.com These actions are relevant as neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative disorders. unisi.it The anti-inflammatory mechanisms of this compound, which include inhibiting macrophage activation and reducing the production of inflammatory mediators like prostaglandin E2, could mitigate inflammatory processes that lead to neuronal damage. thieme-connect.comunisi.itresearchgate.net

Furthermore, other bisbenzylisoquinoline alkaloids, the chemical class to which this compound belongs, are recognized for their neuroprotective properties. mdpi.com Compounds such as tetrandrine (B1684364) have been studied for their anti-inflammatory, antifibrotic, and neuroprotective capabilities. mdpi.com The investigation of this compound and its derivatives in the context of Alzheimer's disease also points toward its potential role in protecting neural tissues. scispace.com

This compound has been shown to modulate key signaling pathways and systems integral to neuronal function. A primary mechanism is its interaction with voltage-gated calcium channels. Studies have demonstrated that this compound blocks L-type Ca2+ channels, leading to a decrease in intracellular calcium transients in vascular smooth muscle cells. researchgate.netfrontiersin.org As calcium influx is a fundamental process for neurotransmitter release and a wide array of signaling cascades within neurons, this activity represents a significant modulatory effect on the nervous system. researchgate.net

Additionally, this compound is structurally related to d-tubocurarine, a classic neuromuscular blocking agent that acts as an antagonist at nicotinic acetylcholine (B1216132) receptors. 182.160.97 This association suggests a potential interaction of this compound with the cholinergic neurotransmitter system. Its analgesic properties have been linked to the modulation of inflammatory signaling pathways rather than direct neuronal activation. thieme-connect.comresearchgate.net Specifically, this compound inhibits the production of prostaglandin E2, a key mediator in inflammatory pain signaling, without affecting cyclooxygenase-2 expression. researchgate.net

Modulation of Signaling Pathways and Neurotransmitter Systems by this compound
System/PathwayMechanism of ActionPotential Implication
Calcium SignalingBlocks L-type Ca2+ channels, decreasing intracellular Ca2+ transients. researchgate.netModulation of neurotransmitter release and neuronal excitability.
Prostaglandin SignalingInhibits the production of prostaglandin E2 (PGE2). thieme-connect.comresearchgate.netAnalgesic and anti-inflammatory effects through modulation of neuro-inflammatory pathways.
Cholinergic SystemStructurally related to d-tubocurarine, a nicotinic acetylcholine receptor antagonist. 182.160.97Potential interaction with cholinergic neurotransmission.

Currently, there is a lack of direct scientific evidence from dedicated studies investigating the influence of this compound on neurotrophic factor release or the process of nerve regeneration. While the compound's anti-inflammatory properties are well-documented, a direct causal link to the promotion of nerve repair or the release of factors like nerve growth factor (NGF) has not been established. thieme-connect.comresearchgate.netthieme-connect.com Research has shown that this compound acts on inflammatory pathways where neurotrophic factors are known to play a role; for example, NGF is an important link between inflammation and hyperalgesia, a condition that this compound has been shown to inhibit. thieme-connect.comresearchgate.net However, these findings represent an indirect association, and it remains to be determined whether this compound actively influences the expression or secretion of neurotrophic factors to facilitate nerve regeneration.

Iv. Preclinical and Translational Research of Curine

In Vitro Research Models for Curine Studies

In vitro models are fundamental in dissecting the molecular and cellular mechanisms through which this compound exerts its pharmacological effects. These controlled laboratory environments allow for detailed investigation into the direct actions of this compound on specific cell types and pathways.

Cell line-based assays offer a reproducible and scalable platform to study the cellular effects of this compound. A notable application of this model has been in the investigation of this compound's anti-inflammatory properties. For instance, studies have utilized murine macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. In these assays, treatment with this compound has been shown to significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, these studies have demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, a key mediator of inflammation. nih.govnih.gov

These findings from cell line-based assays suggest that a key cellular effect of this compound is the modulation of macrophage activation, a critical event in the inflammatory response. The inhibition of inflammatory mediator production points to the potential of this compound to interfere with intracellular signaling pathways that govern the expression of inflammatory genes.

While cell lines are valuable tools, primary cell cultures, which are derived directly from living tissues, often provide a more physiologically relevant model for mechanistic studies. atcc.org These models retain many of the characteristics of their tissue of origin and are instrumental in confirming and extending the findings from cell line-based assays.

In the context of this compound research, primary cultures of immune cells, such as macrophages and mast cells, have been instrumental in elucidating the mechanisms underlying its anti-inflammatory and anti-allergic effects. For example, studies using primary macrophages have corroborated the inhibitory effects of this compound on the production of inflammatory cytokines and have suggested that this effect may be related to the inhibition of calcium-dependent mechanisms involved in macrophage activation. nih.gov Furthermore, research has indicated that this compound can inhibit the production of prostaglandin (B15479496) E2 in vitro, a key inflammatory mediator, without affecting the expression of cyclooxygenase-2 (COX-2). nih.gov This suggests a specific mechanism of action that is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

In Vivo Research Models for this compound Studies

To assess the anti-inflammatory efficacy of this compound in a living system, murine models of inflammation are frequently utilized. A well-established model is lipopolysaccharide (LPS)-induced pleurisy in mice. In this model, the administration of LPS into the pleural cavity induces a robust inflammatory response characterized by the recruitment of neutrophils and the production of inflammatory mediators. nih.govnih.gov

Oral administration of this compound in this model has been shown to significantly inhibit the recruitment of neutrophils to the pleural cavity. nih.govnih.gov This inhibition is associated with a reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the chemokine CCL2/MCP-1 and the lipid mediator leukotriene B4 in the pleural lavage fluid. nih.govnih.gov These findings provide strong in vivo evidence for the anti-inflammatory effects of this compound and its potential to modulate leukocyte trafficking and the inflammatory cascade.

Table 1: Effects of this compound in a Murine Model of LPS-Induced Pleurisy

Parameter Effect of this compound Treatment Reference
Neutrophil Recruitment Significantly inhibited nih.govnih.gov
TNF-α Levels Reduced nih.govnih.gov
IL-1β Levels Reduced nih.govnih.gov
IL-6 Levels Reduced nih.govnih.gov
CCL2/MCP-1 Levels Reduced nih.govnih.gov

Beyond its anti-inflammatory properties, this compound has also demonstrated analgesic effects in various animal models of pain. nih.gov These models are crucial for evaluating the pain-relieving potential of a compound and for elucidating the underlying mechanisms of action.

The acetic acid-induced writhing test is a common model of visceral inflammatory pain. In this model, this compound has been shown to significantly inhibit the writhing response in mice, indicating its analgesic activity. nih.gov Another important model is the formalin test, which has two distinct phases: an early neurogenic phase and a later inflammatory phase. This compound was found to inhibit the licking behavior specifically during the inflammatory phase, but not the neurogenic phase. nih.gov This suggests that the analgesic effect of this compound is primarily mediated by its anti-inflammatory actions rather than a direct inhibition of neuronal signaling. Furthermore, in a model of carrageenan-induced hyperalgesia, this compound was also effective in reducing pain sensitivity. nih.gov The analgesic effects of this compound in these models are thought to be, at least in part, due to the inhibition of prostaglandin E2 production. nih.gov

Table 2: Evaluation of this compound in Animal Models of Pain

Pain Model Effect of this compound Implied Mechanism Reference
Acetic Acid-Induced Writhing Inhibition of writhing response Analgesic effect nih.gov
Formalin Test (Inflammatory Phase) Inhibition of licking behavior Anti-inflammatory mediated analgesia nih.gov

The anti-allergic potential of this compound has been extensively investigated using various models of allergic diseases. These models are designed to mimic the key features of allergic reactions in humans, such as mast cell degranulation, eosinophilic inflammation, and airway hyper-responsiveness.

In a mouse model of ovalbumin (OVA)-induced allergic asthma, oral administration of this compound significantly inhibited eosinophil recruitment to the lungs and airway hyper-responsiveness. This effect was associated with a reduction in the production of the Th2 cytokine interleukin-13 (IL-13) and the chemokine eotaxin. Furthermore, models of paw edema induced by compound 48/80 or histamine (B1213489) have been used to assess the effect of this compound on mast cell-dependent responses. This compound was found to inhibit paw edema, suggesting a stabilizing effect on mast cells and an inhibition of the release of inflammatory mediators like histamine. In a model of acute allergic pleurisy, this compound decreased the levels of prostaglandin D2 and cysteinyl leukotrienes in the pleural fluid, further supporting its role in modulating mast cell activation and the production of lipid mediators.

Table 3: this compound's Efficacy in Models of Allergic Diseases

Allergic Disease Model Key Findings with this compound Treatment Reference
OVA-Induced Allergic Asthma Inhibited eosinophil recruitment and airway hyper-responsiveness; Reduced IL-13 and eotaxin production.
Compound 48/80-Induced Paw Edema Inhibited paw edema.
Histamine-Induced Paw Edema Inhibited paw edema.

Table of Compounds

Compound Name
Acetic Acid
Carrageenan
Compound 48/80
This compound
Cysteinyl Leukotrienes
Eotaxin
Formalin
Histamine
Indomethacin
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-13 (IL-13)
Leukotriene B4
Lipopolysaccharide (LPS)
Morphine
Nitric Oxide
Ovalbumin (OVA)
Prostaglandin D2
Prostaglandin E2

Toxicology and Safety Assessment of this compound in Preclinical Models

The preclinical safety evaluation of this compound, a bisbenzylisoquinoline alkaloid, has been suggested primarily through its use in various animal models for efficacy studies, where it has been described as having low toxicity. pacificbiolabs.comresearchgate.net Direct and comprehensive toxicological studies on isolated this compound are not extensively detailed in publicly available literature. However, insights into its safety profile can be gleaned from studies on the total alkaloid fraction of Chondrodendron platyphyllum, the plant from which this compound is extracted, and from repeated mentions of its use at non-toxic doses in pharmacological research. researchgate.netnih.gov

In studies investigating its anti-allergic and anti-inflammatory properties, this compound was administered orally to mice in various experimental models without reports of significant adverse effects. researchgate.netnih.govchimia.chcriver.comnomuraresearchgroup.com These studies form the basis of the general assessment that this compound is well-tolerated at effective doses.

A study on the total alkaloid fraction (TAF) of Chondrodendron platyphyllum in mice provides some of the most direct, albeit not entirely specific, toxicological data. In this research, the TAF exhibited a depressor effect on the central nervous system (CNS) at doses ranging from 100 to 400 mg/kg. A dose of 400 mg/kg was reported to be lethal to 60% of the mice, indicating significant toxicity at higher concentrations of the mixed alkaloids. nih.gov It is important to note that these findings reflect the combined effect of all alkaloids present in the fraction and not solely that of this compound.

Preclinical Model Compound Administered Dose Range Observed Effects
MiceTotal Alkaloid Fraction of C. platyphyllum100 - 400 mg/kgCNS depressor activity. 400 mg/kg was lethal to 60% of animals. nih.gov
MiceThis compoundNot specifiedUsed in anti-allergic and anti-inflammatory models at "nontoxic doses". researchgate.netnih.gov

Further research focusing specifically on the acute, subchronic, and chronic toxicity of purified this compound is necessary to establish a comprehensive safety profile, including the determination of its No-Observed-Adverse-Effect Level (NOAEL) and Median Lethal Dose (LD50).

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its analogues is crucial for optimizing its therapeutic potential. Such studies aim to identify the key structural features responsible for its biological activities and to guide the chemical modification of the molecule to enhance its efficacy, selectivity, and pharmacokinetic properties.

As a bisbenzylisoquinoline alkaloid, this compound's structure is characterized by two benzylisoquinoline units linked by ether bridges. Theoretical studies on this class of alkaloids, particularly in the context of their activity as calcium channel blockers, have identified several key pharmacophoric features. While these studies may not be specific to the anti-inflammatory or anti-allergic effects of this compound, they provide a valuable framework for understanding its molecular interactions.

A theoretical study on bisbenzylisoquinoline alkaloids as calcium channel blockers proposed a pharmacophore model with the following key characteristics:

Two aromatic ring systems situated at a specific distance from each other.

A basic side chain.

A methoxy (B1213986) moiety at a particular position. nih.gov

Pharmacophoric Feature Putative Role in Biological Activity
Two Aromatic Ring SystemsKey for establishing specific interactions with target proteins.
Basic Side ChainLikely involved in forming ionic or hydrogen bonds with the target.
Methoxy GroupsMay influence the electronic properties and binding affinity of the molecule.

While specific studies detailing the synthesis of a wide range of this compound analogues are not abundant in the available literature, the principles of medicinal chemistry provide a clear direction for such endeavors. The goal of chemically modifying this compound would be to improve its therapeutic index by enhancing its desired biological activities while reducing any potential toxicity.

Potential strategies for the chemical modification of this compound could include:

Modification of the Aromatic Rings: Introducing different substituents on the aromatic rings could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity for its biological target.

Derivatization of the Hydroxyl and Methoxy Groups: The phenolic hydroxyl groups and methoxy groups on the this compound scaffold are amenable to chemical modification. Conversion of these groups to esters, ethers, or other functional groups could influence the molecule's solubility, bioavailability, and interaction with its target.

Stereochemical Modifications: this compound possesses chiral centers, and the synthesis of its different stereoisomers could reveal stereospecific requirements for its biological activity.

The synthesis of such analogues would be followed by rigorous biological evaluation to assess their efficacy and selectivity in relevant preclinical models. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents based on the this compound scaffold.

V. Advanced Methodologies in Curine Research

Computational Chemistry and Molecular Modeling of Curine

Computational chemistry and molecular modeling techniques, such as molecular docking and dynamics simulations, play a crucial role in understanding the potential interactions of this compound with various biological targets at an atomic level. These in silico methods provide valuable predictions that can guide further experimental research.

Molecular Docking Studies of this compound with Target Proteins (e.g., COVID-19 related proteins, COX enzymes, acetylcholinesterase, DNA topoisomerase I and II)

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. This helps to estimate the binding affinity and identify key interactions between the molecule and the protein's active site.

Studies have explored the potential of this compound to interact with various protein targets. For instance, molecular docking has been used to analyze the binding potential of this compound to SARS-CoV-2 proteins, which are involved in COVID-19. nih.govresearchgate.netresearchgate.net Research indicates that this compound is among the lead molecules identified through high-throughput virtual screening of natural products against the COVID-19 main protease (PDB ID: 6M03). nih.govresearchgate.net These studies suggest this compound could act as an effective inhibitory drug against COVID-19. nih.govresearchgate.net

Molecular docking studies have also been conducted on curcumin (B1669340) and its derivatives, which are structurally related to this compound, with enzymes like cyclooxygenase (COX) and DNA topoisomerases. While the searches primarily returned results for curcumin and its derivatives, these studies illustrate the application of molecular docking in evaluating interactions with COX enzymes and DNA topoisomerases I and II. nih.govresearchgate.netnih.govimist.mafrontiersin.orgjpionline.orgjapsonline.commdpi.comnih.gov Molecular docking analysis of curcumin analogues with COX-2 has shown successful binding to the active site, with varying binding energies depending on the analogue. nih.gov Similarly, molecular docking studies on curcumin natural derivatives with DNA topoisomerase I and II-DNA complexes have provided insights into their potential inhibitory mechanisms, suggesting binding at the DNA cleavage site. nih.govresearchgate.net

Furthermore, molecular docking has been applied to study the interaction of potential inhibitors with acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.netchemrxiv.orgmedrxiv.orgpeerj.com While direct studies on this compound's interaction with AChE were not prominently found in the search results, the methodology applied to other compounds like coumarin (B35378) derivatives demonstrates the feasibility of using docking to assess this compound's potential in this area. mdpi.comresearchgate.net

In Silico Prediction of this compound's Pharmacological Targets and Mechanisms

In silico prediction methods extend beyond simple docking to predict a compound's potential pharmacological targets and the mechanisms by which it might exert its effects. These approaches often utilize machine learning, network analysis, and databases of known drug-target interactions. researchgate.netnih.govnih.gov

By analyzing the chemical structure of this compound and comparing it to compounds with known biological activities, in silico tools can predict a range of potential protein targets and biological pathways that this compound might influence. This can involve methods like reverse pharmacophore modeling and network pharmacology, which integrate data from various sources to build comprehensive interaction networks. nih.govnih.govmdpi.com While specific in silico predictions solely focused on this compound's comprehensive pharmacological profile were not detailed in the search results, the application of these methods to other natural compounds highlights their utility in drug discovery and understanding mechanisms of action. researchgate.netnih.govnih.govmdpi.com These methods can predict interaction profiles with human proteins and provide insights into potential toxic mechanisms or therapeutic pathways. researchgate.net

Dynamics Simulations to Elucidate this compound-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time, offering more detailed insights than static docking studies. acs.orgresearchgate.netmdpi.commdpi.comnih.gov These simulations can reveal the stability of the ligand-receptor complex, conformational changes upon binding, and the key residues involved in the interaction. mdpi.commdpi.com

MD simulations can be used to validate docking results and gain a deeper understanding of the binding modes and energies. acs.orgresearchgate.netmdpi.comnih.gov For instance, MD simulations have been used to validate docking complexes of curcumin with SARS-CoV-2 proteins, showing stable and efficient binding energies. nih.gov Steered molecular dynamics (SMD), a derivative of MD, can apply directional forces to study the binding and unbinding mechanisms and assess the strength of interactions. researchgate.net While direct MD simulation studies specifically on this compound were not extensively found, the application of this technique in studying interactions of other compounds with various protein targets, including those relevant to COVID-19 and other diseases, demonstrates its applicability to this compound research. mdpi.comacs.orgresearchgate.netmdpi.commdpi.comnih.govnih.gov MD simulations are valuable for exploring long-term binding interactions and obtaining detailed information on the dynamics of the system. mdpi.com

Omics Approaches in this compound Research

Omics technologies, such as proteomics and transcriptomics, provide high-throughput methods to study the global changes in protein abundance and gene expression within a biological system in response to a compound like this compound.

Proteomics for Identifying this compound-Affected Protein Pathways

Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose levels are altered. nih.govmdpi.comresearchgate.netbiorxiv.orgbiorxiv.org

Analysis of these differentially expressed proteins can reveal the biological pathways and processes that are affected by this compound treatment. mdpi.comresearchgate.netbiorxiv.org Functional enrichment analysis can be performed to determine which pathways are significantly enriched among the altered proteins. nih.govmdpi.comresearchgate.net For example, proteomic studies in other contexts have identified changes in pathways related to immune response, metabolic processes, and signaling cascades. nih.govmdpi.combiorxiv.org While specific proteomic studies on this compound were not detailed in the search results, the application of proteomics in identifying affected protein pathways in response to various conditions and compounds highlights its potential for elucidating the cellular targets and effects of this compound. nih.govmdpi.comresearchgate.netbiorxiv.orgbiorxiv.org Comparative proteomics can identify proteins with altered abundance without prior biological knowledge, potentially revealing candidate biomarkers or therapeutic targets. mdpi.com

Transcriptomics for Gene Expression Profiling Under this compound Treatment

Transcriptomics is the study of the complete set of RNA transcripts produced by a genome. Gene expression profiling using techniques like RNA sequencing or microarrays can quantify the levels of messenger RNA (mRNA) transcripts in cells or tissues treated with this compound. oup.comnih.govlexogen.comaacrjournals.orgnih.gov

By comparing the gene expression profiles of this compound-treated samples to controls, researchers can identify genes that are upregulated or downregulated in response to this compound. oup.comnih.govlexogen.comaacrjournals.org This provides insights into the transcriptional changes induced by the compound and can point to affected biological pathways and cellular processes. oup.comnih.govlexogen.comaacrjournals.org For instance, transcriptomic studies have been used to investigate gene expression patterns in various diseases and in response to different treatments, revealing changes in genes involved in inflammation, metabolism, and cell signaling. oup.comnih.govlexogen.comaacrjournals.orgnih.gov While direct transcriptomic studies on this compound were not found, this methodology is well-established for understanding the cellular response to chemical compounds and could be applied to this compound research to identify its transcriptional footprint and affected genetic pathways. oup.comnih.govlexogen.comaacrjournals.orgnih.gov Transcriptome profiling gives insights into gene expression during disease progression and alterations in transcripts. lexogen.comaacrjournals.org Analyzing these changes allows for understanding disease-induced changes and potentially identifying novel therapeutic targets. lexogen.comaacrjournals.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10491
Curcumin9695
Cyclocurcumin6436267
Curcumin sulphate53536180
Hydroxychloroquine3652
Ivermectin6321415
Remdesivir123089799
Azithromycin83711
Atovaquone74161
Fexofenadine acetate (B1210297)60015
Ethamidindole164454
Baicalin5281607
Glycyrrhetic acid10444
Justicidin D118802
Euphol10239
Donepezil3152
Galantamine9651
Rivastigmine5282211
Tacrine5201
Etoposide33425
Indomethacin3715
Celecoxib2662
Naproxen4042
Meloxicam5281668
Parecoxib119859
Zileuton5734

Interactive Data Tables

Based on the search results, while specific quantitative data for this compound's interactions or omics profiles were limited, the following tables illustrate the types of data that would be presented in a comprehensive article, using examples from the search results related to similar compounds or methodologies.

Table 1: Example Molecular Docking Results (Illustrative)

This table shows illustrative binding energies from molecular docking studies of related compounds with target proteins.

Compound NameTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues (Illustrative)Source (Illustrative)
CurcuminSARS-CoV-2 Nucleocapsid (6VYO)-8.75 researchgate.netNot specified in snippet researchgate.net
CurcuminSARS-CoV-2 nsp10 (6W4H)-7.85 researchgate.netNot specified in snippet researchgate.net
Compound 2606 (Curcumin Analogue)SARS-CoV-2 Spike Protein (6YVB)-9.6 scielo.brNot specified in snippet scielo.br
Curcumin Analogue 1COX-2 (3NT1)-8.2 nih.govNot specified in snippet nih.gov
Curcumin Analogue 2COX-2 (3NT1)-7.6 nih.govNot specified in snippet nih.gov
Curcumin Analogue 3COX-2 (3NT1)-7.5 nih.govNot specified in snippet nih.gov
Compound 15a (Coumarin Derivative)TcAChE-10.2 (Illustrative)Interacts with CAS, mid-gorge, PAS researchgate.net researchgate.net
CyclocurcuminDNA Topoisomerase I-DNANot specified in snippetArg364, Asn722, A113 nih.govresearchgate.net nih.govresearchgate.net
CyclocurcuminDNA Topoisomerase II-DNANot specified in snippetAsp479, Gln778, T9 nih.govresearchgate.net nih.govresearchgate.net

Table 2: Example Proteomics Findings (Illustrative)

This table shows illustrative findings from proteomic studies, indicating affected proteins and pathways.

Biological System (Illustrative)Treatment (Illustrative)Differentially Expressed Proteins (Illustrative Examples)Affected Pathways (Illustrative Examples)Source (Illustrative)
Human Urine (CLN2 disease)Disease StateLysosomal proteins, GOT1, FMO3 nih.govLysosomal lumen, lysosome nih.gov nih.gov
Prostate Cancer UrineDisease StateCD14, AHSG, ENO1, ANXA1, CLU, COL6A1 mdpi.comAcute Phase Response Signaling (downregulated), LXR/RXR activation (downregulated) mdpi.com mdpi.com
Postmortem Brain (OUD)Opioid Use DisorderNot specified in snippetG-protein signaling, protein translation, energy metabolism biorxiv.org biorxiv.org

Table 3: Example Transcriptomics Findings (Illustrative)

This table shows illustrative findings from transcriptomic studies, indicating changes in gene expression and affected pathways.

Biological System (Illustrative)Treatment (Illustrative)Differentially Expressed Genes (Illustrative Examples)Affected Pathways (Illustrative Examples)Source (Illustrative)
Kidney Glomeruli (C3G)Disease StatePOSTN, COL1A2, IFI44L oup.comProtease binding, structural molecule activity, ECM structural constituent oup.com oup.com
Urine (Chronic Kidney Disease)Disease StateMMP7, MMP14, PCSK5 (implied from peptides) nih.govNot specified in snippet nih.gov
Non-Small Cell Lung CancerDisease StateNot specified in snippetMolecular mechanisms of carcinogenesis aacrjournals.org aacrjournals.org

Metabolomics for Understanding this compound's Metabolic Impact

Advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatography (such as Liquid Chromatography-Mass Spectrometry, LC-MS), are central to metabolomic studies of drug metabolism oulu.fiamazon.comlongdom.orgacs.org. These methods enable the detection, identification, and quantification of a wide range of metabolites in biological samples like urine, plasma, and cell extracts oulu.fiacs.orgmetabolon.comsemanticscholar.org. Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool in metabolomics, offering robust compound identification, though generally with lower sensitivity than MS mdpi.comnightingalehealth.com.

Research into the metabolic fate of compounds structurally related to this compound, such as other alkaloids, highlights the utility of these metabolomic approaches. For instance, studies on the metabolism of vasicine (B45323), a pyrrolo[2,1-b]quinazoline type alkaloid, in rats utilized ultra-performance liquid chromatography combined with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF MS) to identify a large number of metabolites in various biological matrices, including urine, feces, plasma, and bile semanticscholar.orgplos.org. These studies revealed that the metabolic pathway of vasicine primarily involved reactions such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation semanticscholar.orgplos.org. The main metabolic "soft spots" in the vasicine structure were identified as the 3-hydroxyl group and the C-9 site semanticscholar.orgplos.org.

While specific detailed metabolomic studies focused solely on this compound's metabolic impact at the level of identifying numerous metabolites and affected pathways were not extensively found in the search results, the methodologies applied to similar compounds and in general metabolomics research provide a clear framework for how this compound's metabolism would be investigated.

Metabolomics studies often involve both untargeted and targeted approaches. Untargeted metabolomics aims to capture as many metabolites as possible to provide a comprehensive overview of metabolic changes, while targeted metabolomics focuses on the precise quantification of a predefined set of metabolites mdpi.com. Both approaches are valuable in understanding the complex metabolic landscape influenced by a compound.

Data analysis in metabolomics typically involves multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify significant metabolic differences between groups (e.g., treated vs. control) and pinpoint metabolites contributing to these differences plos.orgpan.olsztyn.plfrontiersin.orgrsc.orgmdpi.complos.orgbmj.comacs.org. Pathway enrichment analysis is then used to map the identified differential metabolites to known metabolic pathways, providing insights into the biological processes affected plos.orgfrontiersin.orgrsc.orgplos.orgbmj.comfrontiersin.orgnih.gov.

Based on the methodologies used in related studies, a hypothetical metabolomic analysis of this compound could reveal alterations in various metabolic pathways. For example, studies on other compounds have shown impacts on amino acid metabolism, energy metabolism, lipid metabolism, and pathways related to detoxification and excretion through glucuronidation and sulfation semanticscholar.orgplos.orgmdpi.complos.orgpan.olsztyn.plplos.orgfrontiersin.orgnih.gov.

To illustrate the type of data that might be generated in a metabolomics study of this compound, let's consider a hypothetical scenario where this compound treatment in a cellular model leads to significant changes in the levels of certain metabolites involved in amino acid metabolism and energy production.

Metabolite Fold Change (Treated/Control) p-value Affected Pathway
Leucine (B10760876) 1.8 0.01 Branched-Chain Amino Acid Metabolism
Isoleucine 1.5 0.03 Branched-Chain Amino Acid Metabolism
Alanine (B10760859) 0.6 0.02 Alanine, Aspartate, and Glutamate Metabolism
Lactate (B86563) 2.1 0.005 Energy Metabolism (Glycolysis)
Citrate (B86180) 0.7 0.015 Citrate Cycle (TCA Cycle)

This hypothetical data table demonstrates how metabolomics can quantify changes in specific metabolite concentrations following this compound treatment. An increase in leucine and isoleucine might suggest an altered turnover or synthesis of branched-chain amino acids, while a decrease in alanine and citrate could indicate shifts in central carbon metabolism and energy production. An increase in lactate might point towards increased reliance on glycolysis.

Further detailed research findings in this compound metabolomics would involve identifying specific this compound metabolites (Phase I and Phase II), determining their structures using techniques like tandem mass spectrometry (MS/MS), and quantifying their levels in different tissues and time points longdom.orgplos.orgoup.com. This would allow for the construction of a comprehensive metabolic map of this compound, illustrating how it is transformed within the biological system.

Another hypothetical data table could show the relative abundance of identified this compound metabolites in a biological sample:

This compound Metabolite Type of Reaction Relative Abundance (%)
This compound-O-glucuronide Glucuronidation 45
Northis compound N-demethylation 20
This compound-Sulfate Sulfation 15
Hydroxythis compound Hydroxylation 10
This compound-N-oxide Oxidation 5
Unchanged this compound - 5

This hypothetical table illustrates the potential output of a study focused on identifying and quantifying this compound metabolites. The relative abundance of each metabolite provides insight into the dominant metabolic pathways involved in this compound's biotransformation. Glucuronidation and sulfation are common Phase II metabolic reactions that increase water solubility and facilitate excretion mdpi.com. Phase I reactions like N-demethylation, hydroxylation, and oxidation introduce or expose functional groups for further metabolism or excretion.

Note: As per the instructions, a table listing all compound names and their corresponding PubChem CIDs would be included at the end of a full article.

Vi. Delivery Systems and Bioavailability Enhancement for Curine

Challenges in Curine Delivery and Bioavailability

The clinical utility of this compound is severely constrained by inherent limitations that hinder its effective delivery and absorption within the body. nih.govresearchgate.net These challenges contribute to low concentrations of the compound reaching the intended therapeutic targets. nih.govresearchgate.net

Factors Limiting this compound's Systemic Exposure

Several factors contribute to the poor systemic exposure of this compound. These include low aqueous solubility, which limits its dissolution and absorption, particularly in the gastrointestinal tract. nih.govresearchgate.netnih.govsci-hub.ru this compound also undergoes rapid metabolism and has a quick systemic clearance rate. nih.govresearchgate.netnih.govnih.gov Furthermore, it exhibits poor stability, especially at neutral and basic pH values, and can undergo rapid degradation. researchgate.net Limited permeability across biological barriers, such as the blood-brain barrier, can also restrict its access to certain tissues. researchgate.net

Strategies to Overcome Bioavailability Barriers for this compound

To overcome the bioavailability barriers associated with this compound, various strategies have been explored. These approaches primarily focus on enhancing its solubility, improving its stability, protecting it from rapid metabolism and elimination, and facilitating its transport across biological membranes. nih.govresearchgate.netnih.govsci-hub.ru Innovative drug delivery systems, particularly those based on nanotechnology, have emerged as promising solutions. nih.govnih.govresearchgate.net Additionally, strategies such as the use of adjuvants that can interfere with this compound's metabolism have been investigated. nih.govsci-hub.runih.gov

Advanced Drug Delivery Systems for this compound

Advanced drug delivery systems offer sophisticated methods to improve the pharmacokinetic and pharmacodynamic properties of this compound. nih.gov These systems aim to enhance its solubility, stability, circulation time, and targeted delivery to specific tissues or cells. nih.govmdpi.comnih.gov

Nanoparticle-Based Delivery Systems for this compound (e.g., Polymer-based nanoparticles, lipid-based nanocarriers, liposomes, micelles, chitosan (B1678972) nanoparticles)

Nanoparticle-based systems have been widely investigated for improving the delivery and bioavailability of compounds with poor physicochemical properties, including this compound. nih.govresearchgate.netnih.govnih.gov These nanocarriers can encapsulate this compound, shielding it from degradation and enhancing its solubility and stability. nih.govmdpi.comnih.gov

Polymer-based nanoparticles: Nanoparticles synthesized from biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG) have been used to encapsulate this compound. nih.govnih.govmdpi.com These systems can improve this compound's solubility and stability, facilitate controlled release kinetics, enhance cellular uptake, and prolong circulation times. nih.govresearchgate.netnih.govmdpi.com Surface modification with targeting ligands can further enhance their ability to bind to specific cells. mdpi.com

Lipid-based nanocarriers: These versatile platforms, including solid lipid nanoparticles (SLNs), offer advantages such as controlled release, high drug loading capacity, and enhanced cellular uptake. nih.govmdpi.com SLNs can protect this compound from degradation and improve its solubility, potentially traversing biological barriers like the blood-brain barrier. nih.gov

Liposomes: Liposomes, composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs. imrpress.comnih.gov While effective in enhancing drug delivery and bioavailability, they can face challenges such as fast elimination in vivo, potential sterility issues, and the risk of drug leakage. nih.gov Coating liposomes with polymers like chitosan can improve their stability and absorption. nih.govmdpi.com

Micelles: Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers, can solubilize poorly water-soluble drugs like this compound in their hydrophobic core. mdpi.commedcraveonline.comnih.gov They offer advantages such as small size, stability, and the ability to protect encapsulated material from degradation. medcraveonline.comnih.gov Peptide micelles have also been explored as carriers. nih.gov

Chitosan nanoparticles: Chitosan, a natural polymer, is widely used in drug delivery due to its biocompatibility, biodegradability, and low toxicity. mdpi.comnih.govresearchgate.net Chitosan nanoparticles can encapsulate this compound, improving its solubility and stability. mdpi.comresearchgate.net They can be prepared via methods like ionic gelation. mdpi.comresearchgate.net Chitosan-based nanoparticles have shown potential for controlled and pH-sensitive drug release. researchgate.net

Data on the encapsulation efficiency and release profiles of this compound in various nanoparticle systems highlight their potential. For example, chitosan/sodium alginate nanoparticles showed a high this compound encapsulation efficiency of 94.4% and demonstrated higher release rates at acidic pH compared to physiological pH. researchgate.net

Targeted Delivery Strategies for this compound to Specific Tissues or Cells

Targeted delivery aims to concentrate this compound at the site of action, minimizing exposure to healthy tissues and potentially reducing side effects. nih.govmdpi.com Nanoparticle systems can be engineered for targeted delivery through passive or active mechanisms. nih.govresearchgate.net

Passive Targeting: This strategy relies on the physiological differences between healthy and diseased tissues, such as the enhanced permeability and retention (EPR) effect observed in solid tumors, where leaky vasculature allows nanoparticles to accumulate. nih.gov

Active Targeting: This involves functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) that specifically bind to receptors overexpressed on the surface of target cells or tissues. mdpi.commdpi.com This specific binding facilitates the accumulation and uptake of the this compound-loaded nanoparticles at the desired site. mdpi.commdpi.com For instance, RGD peptide has been used to coat PLGA nanoparticles for potential targeting of cancer cells. nih.gov

Bio-based Nanoparticles for this compound Encapsulation and Release

Bio-based nanoparticles, derived from natural biological sources, are gaining attention as carriers for poorly soluble compounds like this compound due to their biocompatibility, biodegradability, and eco-friendliness. mdpi.comresearchgate.net These can include nanoparticles formed from proteins, polysaccharides, or other biological entities. mdpi.commdpi.com

Proteins like albumin and zein (B1164903) have been explored for encapsulating this compound. mdpi.commdpi.comnih.gov Protein-based carriers can improve this compound's solubility and stability. mdpi.comnih.gov Polysaccharides such as chitosan and alginate are also utilized in the formation of bio-based nanoparticles for this compound delivery. mdpi.comresearchgate.netmdpi.com Exosomes, naturally secreted biological vesicles, are another type of bio-based nanocarrier that can encapsulate this compound and potentially improve its solubility, stability, and bioavailability. mdpi.comnih.gov

These bio-based systems can be designed to provide controlled release of this compound, responding to specific environmental cues such as pH or enzymatic activity at the target site. imrpress.comnih.gov

Vii. Intellectual Property and Commercialization Aspects of Curine Research

Patent Landscape and Freedom-to-Operate Analysis for Curine-Based Therapeutics

The patent landscape for this compound and its derivatives is a critical factor in assessing the potential for developing and commercializing this compound-based therapeutics. A comprehensive patent landscape analysis identifies existing patents that claim the compound itself, its synthesis, formulations, methods of use, or specific therapeutic applications. This analysis helps to understand the scope of existing protections and identify potential obstacles or opportunities for new inventions.

A Freedom-to-Operate (FTO) analysis is a crucial step before launching a new product or process. It determines whether a proposed commercial activity might infringe on existing intellectual property rights, primarily patents. dickinson-wright.combakerbotts.comrvo.nlsmartbiggar.ca For this compound-based therapeutics, an FTO analysis would involve searching for and analyzing patents that cover the specific chemical structure of this compound, its synthesis routes, therapeutic formulations containing this compound, and methods of treating particular diseases using this compound. dickinson-wright.combakerbotts.comsmartbiggar.capuchberger.at The analysis assesses the claims of identified patents to determine if the planned therapeutic product or method falls within their scope of protection. smartbiggar.capuchberger.at

Conducting a robust FTO analysis is essential for minimizing the risk of patent infringement litigation, which can be costly and disruptive. dickinson-wright.comrvo.nl It can also be beneficial in attracting investors, as it demonstrates a clear understanding of potential legal risks. rvo.nl If potential infringing patents are identified, the FTO analysis can help inform strategies to mitigate risk, such as modifying the therapeutic approach, licensing the necessary patents, or challenging the validity of the blocking patents. dickinson-wright.com

While specific details regarding patents solely focused on this compound as a therapeutic agent were not extensively detailed in the search results, the general principles of patent landscape and FTO analysis for therapeutics apply. The search results indicate the existence of patents mentioning this compound in broader contexts, such as targeted therapeutics or sustained-release compositions, highlighting the need for specific, targeted searches when evaluating the FTO for a particular this compound-based therapeutic application. google.comnih.gov PubChem also lists patents associated with this compound (CID 253793), further emphasizing the existence of intellectual property surrounding the compound. uni.lu

Collaborative Research and Development Initiatives in this compound

Collaborative efforts between academic institutions, industry partners, and funding bodies play a significant role in advancing this compound research and its potential commercialization. These collaborations leverage diverse expertise and resources to accelerate the drug discovery and development process. nih.govacs.orgdrugbank.com

Academic-industry partnerships are increasingly vital in drug discovery, combining the fundamental research strengths of academia with the development and commercialization expertise of the pharmaceutical industry. nih.govacs.orgdrugbank.com These collaborations can take various forms, including sponsored research agreements, licensing agreements, and joint ventures. acs.org

For this compound, such partnerships could involve academic institutions focusing on elucidating the detailed mechanisms of action, identifying novel therapeutic targets, and conducting preclinical studies, while industry partners contribute expertise in medicinal chemistry optimization, formulation development, clinical trial design, and regulatory affairs. drugbank.com These collaborations can help bridge the gap between basic scientific discoveries and the complex process of bringing a drug to market. drugbank.com

While the search results did not provide specific examples of academic-industry partnerships specifically focused on this compound drug discovery for therapeutic purposes, they highlight the general trend and benefits of such collaborations in the broader drug development landscape. nih.govacs.orgdrugbank.com For instance, collaborations in tropical disease drug discovery and cancer research demonstrate the value of pooling resources and expertise from different sectors. nih.govabpi.org.uk One search result mentioned a collaboration involving "Xsolla this compound Academy" and Universiti Malaya, though this partnership appears to be focused on digital innovations rather than chemical compound research for therapeutics. bernama.com

Funding for this compound research can originate from various sources, including government grants, private foundations, venture capital, and corporate investments. These funding mechanisms are crucial for supporting basic research, preclinical studies, and ultimately, clinical development.

Government funding agencies often provide grants for fundamental research into natural products and their potential therapeutic applications. Private foundations and disease-specific organizations may offer grants for research focused on particular conditions that this compound shows promise in treating. Venture capital and corporate funding typically support more advanced stages of research and development with a clear path towards commercialization. This compound.com

Identifying relevant funding opportunities requires researchers to align their projects with the priorities of different funding bodies. The search results provided examples of various funding opportunities available for cancer research and epilepsy research, illustrating the types of grants and funding mechanisms that exist within the broader biomedical research landscape. cancer.govcureepilepsy.orgcancer.orgworldwidecancerresearch.orgaacr.orgcancerresearchuk.org While no specific grants solely dedicated to this compound research were identified, researchers in the field would typically seek funding from sources supporting natural product research, specific disease areas relevant to this compound's activity, or drug discovery initiatives. Venture capital firms like "this compound Ventures" exist, but their focus appears to be on incubating startups across various industries, not specifically on funding research into the chemical compound this compound for therapeutics. This compound.com

The competitive nature of research funding necessitates strong research proposals that clearly articulate the scientific merit, potential impact, and feasibility of the proposed studies on this compound.

Viii. Ethical, Regulatory, and Societal Considerations in Curine Research

Ethical Guidelines for Research on Natural Products like Curine

Ethical guidelines in natural product research, including studies on compounds such as this compound, are fundamental to protecting the rights and welfare of individuals and communities involved, maintaining scientific integrity, and ensuring responsible stewardship of biological resources. Several key ethical principles and considerations are particularly relevant.

A cornerstone of ethical research involving human subjects, which may be pertinent if this compound research progresses to clinical trials, is informed consent. This principle mandates that potential participants receive comprehensive information about the research's purpose, procedures, potential risks and benefits, and their right to voluntarily participate or withdraw without penalty scribbr.comaccp.comnih.govwakehealth.edu. For vulnerable populations, such as children, obtaining informed assent in addition to parental consent is a critical ethical requirement nih.govresearchgate.neteuropa.eu.

Scientific integrity is paramount, requiring researchers to adhere to ethical standards regarding authorship, avoiding plagiarism, duplicate publication, data fabrication, and manipulation of citations smujo.idacs.org. Research involving human or animal subjects must undergo ethical review and approval by institutional committees, conforming to established guidelines such as the Declaration of Helsinki accp.comsmujo.idskums.ac.ir. Transparency in reporting research findings, including negative results, is also essential for advancing scientific knowledge responsibly cioms.ch.

Another crucial ethical dimension in natural product research concerns the equitable sharing of benefits arising from the utilization of genetic resources and associated traditional knowledge. This involves acknowledging and respecting the contributions of indigenous communities and traditional healers who have long used medicinal plants containing compounds like this compound nih.gov. Discussions around intellectual property rights and ensuring that local populations benefit from the commercialization of medicinal plants are integral to ethical practice mdpi.comscielo.brresearchgate.net.

Regulatory Pathways for Development of this compound-Based Therapeutics

The development of natural products, including this compound, into approved therapeutic agents involves navigating complex regulatory pathways designed to ensure the safety, efficacy, and quality of medicinal products. These pathways can vary depending on the regulatory body (e.g., FDA in the US, EMA in Europe) and the classification of the product (e.g., botanical drug, small molecule).

For botanical drug products, specific regulatory guidelines exist, such as the FDA's Guidance for Industry on Botanical Drug Products, which provides a framework for their development and approval thieme-connect.com. This pathway typically involves rigorous preclinical testing and multiple phases of clinical trials to demonstrate safety and efficacy, similar to the process for new chemical entities fieldfisher.com. The complexity of natural products, often containing a mixture of compounds, presents unique challenges in terms of characterization and standardization, which regulatory bodies address through requirements for quality control and manufacturing practices researchgate.netfieldfisher.com. Adherence to Good Manufacturing Practices (GMP) is essential to ensure the quality and consistency of botanical drug products throughout the manufacturing process fieldfisher.com.

Navigating these regulatory landscapes requires a deep understanding of agency expectations and the ability to balance development costs and timelines with the need for thorough characterization and process definition thieme-connect.com. Consultations with regulatory agencies are encouraged to facilitate the development and approval process thieme-connect.comslideshare.net. While the journey towards regulatory approval for botanical drugs can be arduous, with challenges related to financial constraints, regulatory ambiguities, and scientific complexities, successful navigation can lead to the realization of their potential in healthcare fieldfisher.com.

Socioeconomic Impact and Accessibility of this compound-Derived Medicines

The socioeconomic impact and accessibility of this compound-derived medicines are critical considerations for ensuring that potential health benefits reach those in need, particularly in diverse global settings. Natural products, including those from medicinal plants, have historically played a significant role in healthcare systems, especially in developing countries where they may be more accessible and affordable than conventional medicines researchgate.netresearchgate.net.

The economic impact of medicinal plants extends beyond direct healthcare cost savings to include income generation through cultivation and trade nih.govresearchgate.net. However, challenges exist in ensuring equitable access to modern medicines derived from natural products. Factors such as the cost of drugs, lack of adequate healthcare coverage, and socioeconomic status can act as barriers to accessing medications tandfonline.compharmac.govt.nznih.govnih.gov. Studies have indicated that lower socioeconomic status can be associated with disparities in medication access and use nih.govnih.gov.

Addressing socioeconomic barriers requires multifaceted approaches, including considering the affordability of this compound-based therapeutics and exploring mechanisms to improve accessibility, particularly for vulnerable populations and in low-resource settings tandfonline.compharmac.govt.nznih.gov. The integration of traditional medicine knowledge with modern scientific approaches, while respecting intellectual property rights and ensuring benefit-sharing, is also crucial for maximizing the socioeconomic benefits of natural product research nih.govresearchgate.net. The development of sustainable harvesting and cultivation practices for the source plants of this compound is also important for ensuring long-term availability and supporting the livelihoods of communities that depend on these resources acs.org.

Q & A

Q. What are the standard protocols for isolating and identifying Curine from natural sources?

Methodological Answer: this compound isolation typically involves sequential extraction (e.g., maceration with ethanol or methanol) followed by chromatographic techniques such as HPLC or TLC for purification. Structural elucidation requires spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry (MS) to confirm molecular weight and functional groups. Reproducibility hinges on documenting solvent ratios, temperature, and column parameters .

Q. What pharmacological properties of this compound have been consistently reported in preclinical studies?

Methodological Answer: Prioritize systematic reviews and meta-analyses to synthesize findings. Common assays include in vitro enzyme inhibition studies (e.g., acetylcholinesterase) and in vivo rodent models for anti-inflammatory or analgesic effects. Ensure dose-response curves and control groups are standardized to minimize variability .

Q. How should researchers design bioassays to evaluate this compound’s cytotoxicity and selectivity?

Methodological Answer: Use cell lines relevant to the target disease (e.g., cancer cell lines for antitumor studies) alongside normal cells (e.g., HEK293) to assess selectivity. Employ MTT or resazurin assays for viability, and validate results with flow cytometry for apoptosis/necrosis markers. IC₅₀ values should be calculated using non-linear regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer: Conduct comparative studies under controlled conditions to isolate variables (e.g., purity of compounds, cell culture media). Use pathway-specific inhibitors or CRISPR-edited cell lines to validate target engagement. Contradictions may arise from differences in bioavailability or model organisms, necessitating pharmacokinetic profiling .

Q. What strategies optimize this compound’s extraction yield while maintaining bioactivity?

Methodological Answer: Apply Design of Experiments (DoE) frameworks like response surface methodology (RSM) to optimize solvent polarity, extraction time, and temperature. Bioactivity-guided fractionation ensures active compounds are retained. Validate efficiency using ANOVA to identify significant parameters (e.g., solvent-to-material ratio) .

Q. How can structural modifications of this compound improve its pharmacokinetic properties?

Methodological Answer: Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing analogs. Introduce functional groups to enhance solubility (e.g., sulfonation) or reduce metabolic degradation (e.g., methylene blocking). Validate modifications via in vitro microsomal stability assays and in vivo PK/PD modeling .

Q. What interdisciplinary approaches are effective for studying this compound’s interactions with biological targets?

Methodological Answer: Combine biophysical techniques (e.g., surface plasmon resonance for binding kinetics) with transcriptomic profiling (RNA-seq) to map downstream pathways. Molecular dynamics simulations can predict binding stability, while cryo-EM may visualize target interactions at atomic resolution .

Methodological Considerations

  • Literature Review : Use Boolean operators (AND/OR/NOT) to filter studies by keywords (e.g., “this compound AND pharmacokinetics”) and exclude non-peer-reviewed sources. Tools like Rayyan or Covidence aid in screening abstracts .
  • Data Analysis : Employ R or Python for dose-response modeling and PCA to identify confounding variables. Report effect sizes with 95% confidence intervals to contextualize significance .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, and human cell lines are ethically sourced (e.g., ATCC repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.